
N,N,N',N'-tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole orange dimer YOYO 1 is a green fluorescent dye used primarily for DNA staining. It belongs to the monomethine cyanine dye family and is a tetracationic homodimer of oxazole yellow. This compound is usually provided as a tetraiodide salt. In aqueous buffer, the free YOYO 1 dye has a very low fluorescence quantum yield, but after binding to double-stranded DNA through diintercalation, the fluorescence intensity increases significantly .
Méthodes De Préparation
The synthesis of thiazole orange dimer YOYO 1 involves the reaction of thiazole orange with a suitable linker to form the dimer. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and the presence of a base to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity .
Industrial production methods for thiazole orange dimer YOYO 1 are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Thiazole orange dimer YOYO 1 primarily undergoes reactions related to its fluorescent properties. It can form stable complexes with double-stranded DNA through diintercalation, significantly enhancing its fluorescence. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions used for DNA staining .
Applications De Recherche Scientifique
Thiazole orange dimer YOYO 1 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying the interactions between DNA and various chemical agents.
Biology: Employed in fluorescence microscopy and flow cytometry for DNA staining and visualization of cellular structures.
Medicine: Utilized in diagnostic assays to detect and quantify DNA in various samples, including clinical specimens.
Industry: Applied in the development of biosensors and other analytical tools for detecting nucleic acids .
Mécanisme D'action
The mechanism of action of thiazole orange dimer YOYO 1 involves its binding to double-stranded DNA through diintercalation. This binding restricts the rotation of the dye molecules, leading to a significant increase in fluorescence intensity. The molecular targets are the base pairs of the DNA, and the pathway involves the formation of a stable complex between the dye and the DNA .
Comparaison Avec Des Composés Similaires
Thiazole orange dimer YOYO 1 is unique due to its high fluorescence enhancement upon binding to DNA. Similar compounds include:
Thiazole orange: A monomeric form with lower fluorescence enhancement compared to the dimer.
Oxazole yellow dimer (YOYO): An analogue of thiazole orange dimer with a benzo-1,3-oxazole moiety instead of the benzo-1,3-thiazole.
Ethidium bromide: A commonly used DNA stain with lower sensitivity and fluorescence enhancement compared to YOYO 1 .
Thiazole orange dimer YOYO 1 stands out due to its high fluorescence quantum yield and stability when bound to DNA, making it a preferred choice for sensitive DNA detection and analysis.
Propriétés
Formule moléculaire |
C49H58I4N6O2 |
|---|---|
Poids moléculaire |
1270.6 g/mol |
Nom IUPAC |
3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 |
Clé InChI |
GRRMZXFOOGQMFA-UHFFFAOYSA-J |
SMILES isomérique |
CN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/6\OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18.[I-].[I-].[I-].[I-] |
SMILES canonique |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] |
Description physique |
Yellow liquid; [Molecular Probes MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
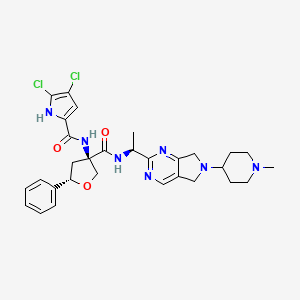
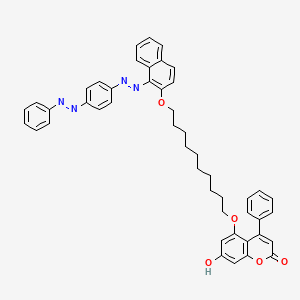
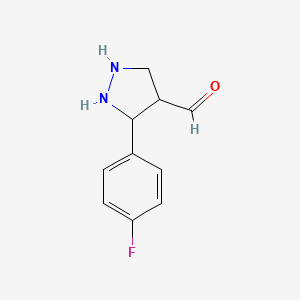
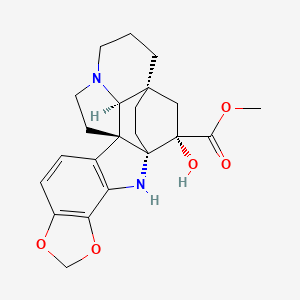
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
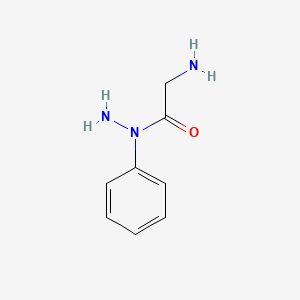

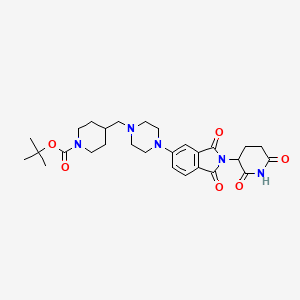
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
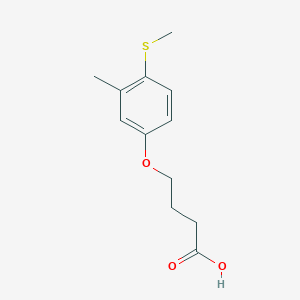
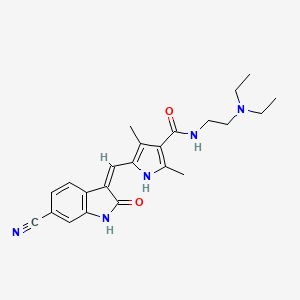
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
